molecular formula C18H17FN2O3S2 B2614657 N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-21-1

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2614657
CAS No.: 941967-21-1
M. Wt: 392.46
InChI Key: HHTWXBQNCUZJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic benzothiazole-carboxamide hybrid compound offered for research purposes. While specific biological data for this compound is not currently available in the public domain, its structural framework is of significant interest in medicinal chemistry. The 6-fluorobenzo[d]thiazol-2-yl moiety is a privileged scaffold in drug discovery, with documented research applications in the development of anticancer agents . Related molecular hybrids have been synthesized and evaluated for their inhibitory effects on therapeutic targets such as the epidermal growth factor receptor (EGFR) . Similarly, other N-(benzo[d]thiazol-2-yl) acetamide derivatives have been explored for their potential as antibacterial agents . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure compliance with all local and national regulations concerning the handling of chemical substances.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-12-4-7-14(8-5-12)26(23,24)10-2-3-17(22)21-18-20-15-9-6-13(19)11-16(15)25-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTWXBQNCUZJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmaceutical Lead Compound

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been identified as a promising lead compound for the development of new pharmaceuticals. Its unique structural features, including the thiazole and tosyl groups, enhance its potential interactions with biological targets. This compound may serve as an inhibitor for specific enzymes or biological pathways, making it a candidate for further pharmacological investigation.

Mechanism of Action

The mechanism of action involves the compound's ability to bind to specific molecular targets, potentially leading to the inhibition of enzymes critical for various biological processes. For instance, compounds with similar structures have shown activity against monoamine oxidase, which is relevant in treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

Antimicrobial Activity

In Vitro Efficacy Against Pathogens

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Pseudomonas aeruginosa32

These findings indicate its potential use as an antibacterial agent, particularly in the context of rising antibiotic resistance .

Anticancer Research

Evaluation Against Cancer Cell Lines

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results from these studies are presented in Table 2:

Cancer Cell Line IC50 (µM)
MCF710
A54915

The compound's mechanism likely involves apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved .

Structure-Activity Relationship Studies

Comparative Analysis with Related Compounds

To understand the structure-activity relationships (SAR) of this compound, it is essential to compare it with other benzothiazole derivatives. Table 3 highlights key differences in biological activity among selected compounds:

Compound Biological Activity Comments
This compoundAntibacterial, AnticancerPromising lead compound
N-(benzo[d]thiazol-2-yl)-4-tosylbutanamideModerate antibacterialLess effective than lead
N-(6-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamideLow anticancer activityRequires further optimization

This analysis underscores the significance of specific functional groups in enhancing biological activity and guiding future modifications for improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Benzothiazole Moieties

Compounds featuring fluorinated benzothiazole cores, such as those in (e.g., (E)-2-(5-substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides), share a common scaffold with the target molecule. Key differences include:

  • Substituent Position : The target compound’s fluorine is at position 6, whereas analogs in prioritize thiocyanate or chloro groups at this position. Thiocyanate groups may enhance antimicrobial activity but reduce metabolic stability compared to fluorine .
  • Side Chain Variations: The target’s 4-tosylbutanamide chain contrasts with acetamide or dioxothiazolidinone side chains in analogs. Tosyl groups are known to improve solubility and membrane permeability compared to bulkier substituents .

Sulfonamide-Containing Derivatives

describes compounds with sulfonylphenyl groups (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones). These share sulfonamide-like features with the target’s tosyl group but differ in core heterocycles (triazole vs. benzothiazole).

  • Electronic Effects: The electron-withdrawing tosyl group in the target compound may stabilize the amide bond, reducing hydrolysis rates compared to non-sulfonylated analogs .

Comparative Data Table

Compound Core Structure Position 6 Substituent Side Chain Key Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide Benzothiazole Fluorine 4-Tosylbutanamide Inferred: Antimicrobial, antiviral
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide () Benzothiazole Thiocyanate Chloroacetamide Cytotoxic (CC50 <10 µM)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione () Triazole N/A Sulfonylphenyl, difluorophenyl Not reported
(E)-2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide () Dioxothiazolidinone Thiocyanate Benzylidene-acetamide Antimicrobial, anti-HIV

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound belonging to the benzothiazole derivative family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a fluorine atom at the 6-position and a tosylbutanamide moiety. Its chemical formula is C16H18FN3O2SC_{16}H_{18}FN_{3}O_{2}S. The presence of these functional groups contributes to its unique reactivity and biological properties.

PropertyValue
Molecular Weight335.40 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Benzothiazole derivatives, including this compound, have been studied for their ability to interact with various biological targets:

  • Anti-Tubercular Activity : Similar compounds have demonstrated inhibitory effects against Mycobacterium tuberculosis, suggesting that this compound may also exhibit anti-tubercular properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .
  • Anti-Inflammatory Effects : Research indicates that benzothiazole derivatives can modulate inflammatory pathways, potentially reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various cancer cell lines:

  • Cell Proliferation Assays : The compound was tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. Results showed significant inhibition of cell proliferation at concentrations ranging from 1 to 10 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis in A431 and A549 cells, as evidenced by increased annexin V staining.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, suggesting a mechanism involving cell cycle regulation .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other benzothiazole derivatives:

Compound NameBiological ActivityStructural Features
N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamideAnticancerBenzothiazole core with morpholino substitution
N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamideAnti-tubercularNitro group enhances antibacterial properties
N-(benzothiazol-2-yl)-4-chlorobutanamideAntifungalChlorine substitution alters biological activity

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several benzothiazole derivatives and evaluated their anticancer efficacy. Among them, this compound exhibited notable activity against A431 and A549 cells, significantly inhibiting their growth compared to control groups .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the impact of this compound on inflammatory markers in RAW264.7 macrophages. Treatment resulted in decreased levels of IL-6 and TNF-α, indicating potential use in inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide?

The synthesis typically involves coupling a fluorinated benzothiazole amine with a tosylated butanamide intermediate. For example, substituted benzothiazole derivatives (e.g., 6-fluorobenzo[d]thiazol-2-amine) react with activated acylating agents like 4-tosylbutanoyl chloride under nucleophilic substitution conditions. Optimized protocols include using dichloromethane or DMF as solvents, triethylamine as a base, and reaction times of 12–24 hours at room temperature. Yields can vary (21–33%) depending on substituent steric effects and electronic properties .

Q. How is the compound characterized after synthesis?

Key characterization techniques include:

  • NMR spectroscopy : 1H NMR reveals aromatic proton shifts (δ 7.2–8.0 ppm for benzothiazole and tosyl groups) and methyl/methylene resonances (δ 2.1–2.5 ppm for tosyl CH3). 13C NMR confirms carbonyl (δ ~170 ppm) and fluorinated aromatic carbons .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 473 [M+2]+) and fragmentation patterns validate the structure .
  • Elemental analysis : Matches calculated vs. observed C, H, N, and S content (e.g., C: 60.87% observed vs. 61.07% calculated) .

Q. What analytical techniques resolve structural ambiguities in fluorinated benzothiazole derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For example, SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and fluorine positioning in similar compounds (e.g., 2-(4-fluorophenyl)-N-arylacetamides). Data collection at low temperatures (100 K) and high-resolution detectors improve accuracy .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies indicate:

  • Electron-withdrawing groups (e.g., 6-fluoro) enhance metabolic stability and target binding via increased lipophilicity (clogP ~3.5) .
  • Hydrogen-bonding domains : The thiazole NH and carbonyl oxygen mediate interactions with enzymes (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
  • Tosyl group flexibility : The 4-tosylbutanamide chain may improve solubility and pharmacokinetics compared to rigid aromatic substituents .

Q. What experimental designs are used to evaluate biological activity (e.g., anti-biofilm or anti-inflammatory effects)?

  • Anti-biofilm assays : Pseudomonas aeruginosa PA01 biofilms are cultured in 96-well plates (OD600 = 0.02) for 10 hours at 32°C. After crystal violet staining, biofilm mass is quantified at 570 nm. Dose-response curves (0–100 µM) determine IC50 values .
  • Anti-inflammatory screening : COX-2 inhibition is assessed via ELISA, with IC50 values compared to standard inhibitors (e.g., celecoxib). Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Q. How are computational methods integrated into structural optimization?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For fluorinated benzothiazoles, fluorine substitution lowers LUMO energy, enhancing electrophilic interactions .
  • Molecular dynamics (MD) : Simulates ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to identify persistent hydrogen bonds with residues like Arg120 in COX-2 .

Q. What strategies address low synthetic yields in fluorinated benzothiazole derivatives?

  • Catalyst optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves aryl-aryl bond formation. For example, Pd(PPh3)4 and K2CO3 in THF/H2O increase yields to >50% .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves purity by minimizing side reactions .

Data Contradictions and Recommendations

  • Yield variability : reports 21–33% yields for analogous compounds, while achieves >50% using optimized catalysts. Recommendation: Screen palladium/ligand systems for specific substrates .
  • Bioactivity discrepancies : Fluorine’s role in anti-inflammatory vs. antimicrobial activity may vary due to target specificity. Use orthogonal assays (e.g., enzymatic vs. whole-cell) to clarify mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.